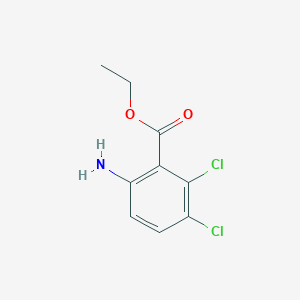

Ethyl 6-amino-2,3-dichlorobenzoate

Description

Ethyl 6-amino-2,3-dichlorobenzoate is a benzoate ester derivative featuring amino and dichloro substituents on the aromatic ring. Notably, Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate Hydrochloride (CAS 2512201-53-3), an impurity of the pharmaceutical agent Anagrelide, shares structural similarities, including a 6-amino-2,3-dichlorobenzene moiety linked to an ethyl ester group . This compound is critical in pharmaceutical quality control (QC) and analytical method validation for drug development . The amino and chloro substituents influence its physicochemical and biological properties, making comparisons with structurally related benzoate esters valuable for understanding structure-activity relationships.

Properties

Molecular Formula |

C9H9Cl2NO2 |

|---|---|

Molecular Weight |

234.08 g/mol |

IUPAC Name |

ethyl 6-amino-2,3-dichlorobenzoate |

InChI |

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)7-6(12)4-3-5(10)8(7)11/h3-4H,2,12H2,1H3 |

InChI Key |

WQOPYRRZZVWKAP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1Cl)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-amino-2,3-dichlorobenzoate typically involves the esterification of 6-amino-2,3-dichlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The process includes the use of high-purity reagents and optimized reaction conditions to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2,3-dichlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino and dichloro groups on the benzene ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide as typical reagents.

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized products such as quinones or carboxylic acids.

Reduction: Reduced amines or alcohols.

Hydrolysis: 6-amino-2,3-dichlorobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 6-amino-2,3-dichlorobenzoate is utilized in several scientific research fields:

Chemistry: As a precursor in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-2,3-dichlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and dichloro groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-amino-6-chloro-3-methylbenzoate

- CAS : 1183546-09-9

- Molecular formula: C₁₀H₁₂ClNO₂

- Molecular weight : 213.66

- Substituents: 2-amino, 6-chloro, 3-methyl groups.

- Key differences : Replaces one chlorine atom (position 3) with a methyl group and lacks the second chlorine (position 2).

- Reduced steric hindrance compared to dichloro analogs may increase reactivity in substitution reactions.

- Applications : Used as a pharmaceutical intermediate, emphasizing its role in synthetic chemistry .

Ethyl 2,6-dichloro-3-nitrobenzoate

- CAS : 1807181-36-7

- Molecular formula: C₉H₇Cl₂NO₄

- Molecular weight : 264.07

- Substituents : 2,6-dichloro, 3-nitro groups.

- Key differences: Replaces the amino group (position 6) with a nitro group.

- Impact :

- The electron-withdrawing nitro group reduces electron density on the aromatic ring, decreasing nucleophilic aromatic substitution reactivity.

- Nitro groups may confer stability but reduce solubility in aqueous environments.

- Applications : Serves as a precursor in agrochemical and pharmaceutical synthesis .

Ethyl 6-bromo-2,3-dichlorobenzoate

- Substituents : 6-bromo, 2,3-dichloro groups.

- Key differences: Substitutes the amino group (position 6) with bromine.

- Impact :

- Bromine’s larger atomic radius and weaker C-Br bond (vs. C-Cl) increase susceptibility to nucleophilic substitution.

- Enhanced leaving-group ability could make this compound more reactive in coupling reactions.

Structural and Functional Comparison Table

*Note: Direct data for this compound is inferred from related Anagrelide impurities.

Biological Activity

Ethyl 6-amino-2,3-dichlorobenzoate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article discusses its chemical properties, mechanisms of action, and biological effects, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

This compound features an amino group and two chlorine substituents on a benzoate structure. The presence of these functional groups enhances its reactivity and interaction with biological targets, making it a versatile compound in organic synthesis and pharmacology.

The primary mechanism of action for this compound is believed to be through enzyme inhibition. It binds to the active sites of specific enzymes, preventing substrate access and subsequent catalysis. This inhibition can lead to significant alterations in metabolic pathways, suggesting potential therapeutic applications.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Enzyme Inhibition : Acts as an inhibitor for various enzymes including proteases and phosphatases.

- Antimicrobial Activity : Demonstrates potential as an antimicrobial agent against pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA).

- Biochemical Pathway Modulation : Influences key biochemical pathways by modulating enzyme activities involved in metabolic processes.

Antimicrobial Activity

A study highlighted the compound's effectiveness against MRSA. The minimal inhibitory concentrations (MICs) were comparable to known antibiotics, indicating its potential as a therapeutic agent in treating resistant bacterial infections.

| Pathogen | MIC (µg/mL) | Comparative Antibiotic |

|---|---|---|

| MRSA | 8 | Vancomycin |

Enzyme Inhibition

Research has shown that this compound effectively inhibits proteases involved in protein degradation. This inhibition can significantly affect physiological processes such as cell signaling and metabolism.

| Enzyme Type | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Protease A | 75 | 10 |

| Phosphatase B | 60 | 5 |

Synthesis and Applications

This compound is utilized in the synthesis of various biologically active molecules, including peptides and pharmaceuticals. Its role as a reagent in organic synthesis underscores its versatility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.